N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
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Overview
Description
N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine is a synthetic organic compound characterized by the presence of a bromine atom, two chlorine atoms, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine typically involves multiple steps:
Chlorination: The addition of chlorine atoms to the benzyl ring.
Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate precursor to form the tetrazole ring.
Coupling Reaction: The final step involves coupling the brominated and chlorinated benzyl ring with the tetrazole ring under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or ester.
Scientific Research Applications
N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the tetrazole ring, can interact with enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-N-(4-phenoxyphenyl)amine
- N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-2,5-dimethylaniline
Uniqueness
N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this ring or have different substituents.
Properties
Molecular Formula |
C15H12BrCl2N5O |
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Molecular Weight |
429.1 g/mol |
IUPAC Name |
N-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C15H12BrCl2N5O/c16-11-2-4-14(10(5-11)7-19-15-20-22-23-21-15)24-8-9-1-3-12(17)6-13(9)18/h1-6H,7-8H2,(H2,19,20,21,22,23) |
InChI Key |
LDIMHUOORAWHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)CNC3=NNN=N3 |
Origin of Product |
United States |
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